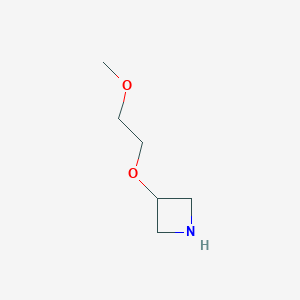

3-(2-Methoxyethoxy)azetidine

描述

General Significance of Azetidine (B1206935) Heterocycles in Organic Chemistry

Azetidine rings are valuable components in organic synthesis and drug discovery. chemrxiv.orgresearchgate.net Their significance stems from several key factors:

Structural Rigidity and Three-Dimensionality: The constrained four-membered ring imparts a rigid, non-planar geometry, which is a desirable trait in drug design for precise interaction with biological targets. acs.orgrsc.org This contrasts with more flexible acyclic or larger ring systems.

Synthetic Versatility: Despite the challenges posed by their inherent ring strain, azetidines serve as versatile synthetic intermediates. clockss.org The ring strain can be harnessed for ring-opening reactions to generate functionalized acyclic amines or for ring-expansion to produce larger heterocycles like pyrrolidines. clockss.org

Bioisosteric Replacement: The azetidine scaffold is increasingly used as a bioisostere for other saturated rings like piperidine (B6355638) and pyrrolidine, or even for gem-dimethyl and carbonyl groups. This substitution can favorably modulate physicochemical properties such as polarity, solubility, and metabolic stability.

Presence in Bioactive Molecules: Azetidine moieties are found in a range of natural products and pharmaceuticals. clockss.org Notable examples of drugs containing an azetidine ring include the anticoagulant ximelagatran (B1683401) and the antibiotic delafloxacin. acs.org The first discovered natural azetidine, L-azetidine-2-carboxylic acid, was isolated from lily of the valley. clockss.org

The synthesis of azetidines can be challenging due to their ring strain, but various methods have been developed, including intramolecular cyclization of γ-amino alcohols or their derivatives, and the reduction of β-lactams (azetidin-2-ones). clockss.orgacs.org

Structural Characteristics and Unique Features of the 2-Methoxyethoxy Substituent in Azetidine Chemistry

The 2-methoxyethoxy group at the 3-position of the azetidine ring in 3-(2-Methoxyethoxy)azetidine introduces several unique characteristics:

Enhanced Polarity and Solubility: The ether linkages and the terminal methoxy (B1213986) group increase the polarity of the molecule and its potential for hydrogen bonding, which can improve aqueous solubility. This is a crucial property in medicinal chemistry for enhancing the pharmacokinetic profile of a drug candidate.

Flexibility and Conformational Influence: The ethylene (B1197577) glycol-derived side chain is flexible, allowing it to adopt various conformations. This flexibility can be advantageous for optimizing binding interactions with biological targets. The presence of the ether substituent also influences the puckering of the azetidine ring itself.

Chelating Properties: The oxygen atoms in the 2-methoxyethoxy chain can act as Lewis basic sites, enabling chelation with metal ions. This property can be exploited in catalysis or for the design of specific metal-binding agents.

Synthetic Handle: The synthesis of such ether-substituted azetidines often involves the reaction of an azetidinol (B8437883) with an appropriate alcohol. For instance, a reported synthesis of a related compound, tert-butyl 3-(2-methoxyethoxy)-3-(4-methoxyphenyl)azetidine-1-carboxylate, was achieved through the Brønsted acid-catalyzed reaction of the corresponding azetidin-3-ol (B1332694) with methoxyethanol. rsc.orgresearchgate.net This suggests that this compound can be prepared from precursors like N-protected azetidin-3-one. smolecule.com

Overview of Current Research Trajectories for Azetidine Derivatives in Academic Pursuits

The academic interest in azetidine derivatives is expanding, with research focusing on several key areas:

Novel Synthetic Methodologies: A significant portion of research is dedicated to developing new, efficient, and stereoselective methods for synthesizing substituted azetidines. researchgate.net This includes direct C-H functionalization, photocatalytic methods for decarboxylative alkylation, and strain-release synthesis. chemrxiv.orgresearchgate.net The development of scalable synthetic routes is crucial for making these building blocks more accessible for drug discovery programs. chemrxiv.org

Medicinal Chemistry Applications: Azetidines are being incorporated into a wide array of bioactive molecules. researchgate.net Research is active in exploring azetidine-containing compounds as inhibitors of various enzymes and as ligands for receptors in the central nervous system. google.com The focus is often on leveraging the rigid azetidine core to improve potency, selectivity, and pharmacokinetic properties. While most current drugs feature C3-substituted azetidines, there is growing interest in the synthesis and application of chiral C2-substituted derivatives. acs.org

Catalysis: Chiral azetidines are being investigated as ligands in asymmetric catalysis. clockss.org The defined geometry of the azetidine ring can create a specific chiral environment around a metal center, leading to high enantioselectivity in catalytic transformations.

Materials Science: The unique properties of azetidines, including their ability to undergo ring-opening polymerization, are being explored for the development of new polymers and materials. utwente.nl These polymers can have applications as coatings, for CO2 adsorption, and in gene transfection. utwente.nl

Structure

3D Structure

属性

IUPAC Name |

3-(2-methoxyethoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-2-3-9-6-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMSYHUPGZTEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Methoxyethoxy Azetidine and Its Derivatives

Catalytic Intramolecular Aminolysis Approaches in Azetidine (B1206935) Synthesis

The formation of the azetidine ring through intramolecular cyclization is a common and effective strategy. Catalytic intramolecular aminolysis, particularly of epoxy amines, presents a powerful route for constructing the azetidine ring with appended functional groups, which can be precursors to the 2-methoxyethoxy side chain.

Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) has emerged as a highly effective Lewis acid catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govbohrium.comfrontiersin.orgnih.gov This method is noted for its high yields and tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.govbohrium.comfrontiersin.orgnih.gov The reaction proceeds via a C3-selective intramolecular aminolysis, which is crucial for establishing the substitution pattern found in 3-(2-Methoxyethoxy)azetidine. nih.govfrontiersin.org

The choice of catalyst is critical, as other lanthanide triflates can lead to different products. For instance, La(OTf)₃ promotes the formation of azetidines from cis-3,4-epoxy amines, whereas it catalyzes a 5-endo-tet cyclization in trans-3,4-epoxy amines to yield 3-hydroxypyrrolidines. nih.govfrontiersin.org This highlights the high degree of stereochemical control exerted by the catalyst. Computational studies suggest that the coordination of lanthanum (III) to the substrate and/or product is responsible for this observed difference in regioselectivity between cis- and trans-isomers. nih.govfrontiersin.org

The synthesis of a precursor for this compound could begin with a cis-3,4-epoxy amine. The hydroxyl group that would result at the 3-position following the aminolysis could then be subjected to an etherification reaction, such as a Williamson ether synthesis with 2-methoxyethyl halide, to install the desired side chain.

| Catalyst | Substrate | Product | Key Features |

| La(OTf)₃ | cis-3,4-epoxy amines | Azetidines | High yield, C3-regioselectivity, tolerates acid-sensitive groups. nih.govbohrium.comfrontiersin.orgnih.gov |

| La(OTf)₃ | trans-3,4-epoxy amines | 3-Hydroxypyrrolidines | anti-Baldwin 5-endo-tet cyclization. nih.govfrontiersin.org |

Ring Expansion Strategies from Precursor Heterocycles

Ring expansion reactions provide an alternative and powerful method for synthesizing strained four-membered rings like azetidines from more readily available three-membered heterocycles.

Aziridines are versatile precursors for the synthesis of azetidines. One approach involves a [3+1] ring expansion strategy. For example, the reaction of strained bicyclic methylene aziridines with rhodium-bound carbenes results in the formation of highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This method proceeds through an ylide-type mechanism, where the ring strain of the methylene aziridine facilitates a ring-opening/ring-closing cascade. nih.gov Another method involves the thermal isomerization of certain aziridines to azetidines. rsc.org For instance, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines can form aziridine intermediates that subsequently undergo ring expansion to yield 3-methoxyazetidines when treated with NaBH₄ in methanol. researchgate.net

Cyclopropanes can also be used to construct the azetidine ring. A relay catalysis strategy enables a [3+1]-annulation reaction between cyclopropane 1,1-diesters and aromatic amines. This process involves a Lewis acid-catalyzed nucleophilic ring opening of the cyclopropane followed by a (hypo)iodite-catalyzed C-N bond formation to yield biologically important azetidines. organic-chemistry.org

| Precursor | Reagents/Catalyst | Product | Method |

| Bicyclic Methylene Aziridine | Rhodium-bound carbene | Methylene Azetidine | [3+1] Ring Expansion. nih.gov |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amine | NaBH₄, Methanol | 3-Methoxyazetidine | Aziridine formation and subsequent ring expansion. researchgate.net |

| Cyclopropane 1,1-diester | Aromatic amine, Lewis acid, (hypo)iodite | Azetidine | [3+1] Annulation via ring opening. organic-chemistry.org |

Direct Alkylation Routes for Azetidine Ring Formation

Direct alkylation methods offer a straightforward approach to constructing the azetidine ring. A common strategy involves the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate. nih.govfrontiersin.org A more recent and versatile method is the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB). This highly strained molecule readily reacts with organometallic reagents in the presence of a copper catalyst, such as Cu(OTf)₂, to rapidly generate bis-functionalized azetidines. organic-chemistry.org This method allows for the introduction of a wide variety of substituents, including alkyl, allyl, vinyl, and benzyl groups. organic-chemistry.org

Another approach involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This method utilizes an oxidant and an additive to promote the reductive elimination from an alkyl–Pd(IV) intermediate, leading to the formation of the azetidine ring. rsc.org This C-H activation strategy provides access to functionalized azetidines from readily available amine substrates. rsc.org

Multicomponent Reaction Protocols for Azetidine Core Generation

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from three or more simple starting materials in a single step. acs.org Several MCRs have been developed for the synthesis of the azetidine core. One such example is a four-component strain-release-driven synthesis that utilizes azabicyclo[1.1.0]butane to produce a diverse library of substituted azetidines. bris.ac.uk A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes can also be performed as a two- or three-component reaction to generate highly substituted azetidines. nih.gov

Copper catalysis plays a significant role in the synthesis of azetidines via cycloaddition reactions. A notable example is the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which proceeds under mild conditions to afford 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. organic-chemistry.orgacs.org The proposed mechanism for this transformation involves a [2+2] cycloaddition. acs.org

Another powerful copper-catalyzed method is the photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This reaction, which utilizes a heteroleptic copper-based photoredox catalyst, provides a general and regioselective route to a variety of highly functionalized azetidines. nih.gov The resulting azetidines can be further functionalized, offering a versatile entry point for the synthesis of complex derivatives. nih.gov

| Reaction Type | Components | Catalyst | Key Features |

| Multicomponent Reaction | Terminal alkynes, sulfonyl azides, carbodiimides | Copper(I) | Mild conditions, high yields, proposed [2+2] cycloaddition mechanism. organic-chemistry.orgacs.org |

| Radical Cyclization | Ynamides | Copper-based photoredox catalyst | anti-Baldwin 4-exo-dig cyclization, high regioselectivity. nih.gov |

| Radical Annulation | Aliphatic amines, alkynes, (optional third component) | Photo-induced Copper catalyst | Forms highly substituted azetidines. nih.gov |

Electrophilic Cyclization Methods, Including Selenium-Induced Approaches

The construction of the strained four-membered azetidine ring presents a significant synthetic challenge. Electrophilic cyclization of unsaturated amines is a key strategy for forming this heterocyclic system. These reactions typically involve the activation of a double bond by an electrophile, followed by an intramolecular attack by the nitrogen atom. A variety of electrophiles, including halogens (iodine, bromine) and organoselenium reagents, have been successfully employed for this purpose. researchgate.net

Selenium-induced cyclization, in particular, has emerged as a valuable tool. The treatment of homoallylic amines with phenylselanyl halides (PhSeX, where X = Cl, Br) initiates an electrophilic addition to the carbon-carbon double bond, forming a seleniranium ion intermediate. The subsequent intramolecular nucleophilic attack by the amine nitrogen can proceed through different pathways, leading to the formation of either azetidines or pyrrolidines. researchgate.net The regioselectivity of this ring closure is a critical aspect, often influenced by the substitution pattern of the starting amine.

Cyclization of Homoallylamine Derivatives via 4-exo-tet Ring Closure

The formation of the azetidine ring from homoallylamine derivatives is governed by Baldwin's rules for ring closure. wikipedia.org Specifically, the process falls under the "4-exo-tet" classification: a four-membered ring is formed ("4-"), the bond being broken is outside the newly formed ring ("exo-"), and the electrophilic carbon atom has a tetrahedral geometry ("-tet"). According to Baldwin's rules, 4-exo-tet cyclizations are kinetically favored processes. wikipedia.orgscripps.edu This preference is a primary reason why intramolecular cyclizations of γ-amino alcohols and their derivatives are a cornerstone of azetidine synthesis. researchgate.net

In the context of selenium-induced cyclization, the attack of the nitrogen atom on the seleniranium intermediate proceeds via this favored 4-exo pathway to yield a 3-(phenylselanylmethyl)azetidine derivative. researchgate.net Similarly, other electrophile-induced cyclizations of homoallylic amines also predominantly follow the 4-exo-tet trajectory to construct the azetidine scaffold. researchgate.net Traditional methods for azetidine synthesis frequently rely on the cyclization of a linear precursor through this type of 4-exo-tet substitution. nih.gov

Synthesis of Azetidin-2-one Derivatives and Related Precursors

Azetidin-2-ones, commonly known as β-lactams, are not only biologically significant molecules but also versatile synthetic precursors for a wide range of azetidine derivatives. nih.govjgtps.com The relative stability and well-established chemistry of the β-lactam ring make it an ideal intermediate. The azetidine ring can be obtained from azetidin-2-ones through reduction of the amide carbonyl group. magtech.com.cn

One of the most fundamental and widely used methods for constructing the azetidin-2-one ring is the Staudinger ketene-imine cycloaddition. jgtps.commdpi.com This [2+2] cycloaddition reaction involves the reaction of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine to form the β-lactam ring. mdpi.comresearchgate.net This method is highly versatile, allowing for the synthesis of a diverse array of structurally varied 2-azetidinone derivatives. jgtps.com Other synthetic routes to azetidin-2-ones include the cyclization of β-amino acids and rearrangements of aziridines. jgtps.com The resulting azetidin-2-one can then be subjected to reduction using reagents such as borane or lithium aluminum hydride to afford the corresponding saturated azetidine.

Methodological Challenges and Ongoing Developments in Azetidine Synthesis

Despite the development of various synthetic routes, the construction of the azetidine scaffold remains a challenge in contemporary organic synthesis. researchgate.netresearchgate.net The primary difficulty stems from the inherent ring strain of the four-membered heterocycle, which makes its formation energetically unfavorable compared to five- or six-membered rings. nih.govrsc.org This ring strain not only complicates the synthesis but also drives the unique reactivity of azetidines. rsc.org

Key methodological hurdles that chemists frequently encounter include low reaction yields, poor functional group tolerance under the often harsh reaction conditions (e.g., strongly basic conditions for intramolecular cyclizations), and a lack of control over selectivity (chemo-, regio-, and stereo-selectivity). researchgate.netfrontiersin.orgnih.gov The development of efficient and robust methods to access densely functionalized and stereochemically complex azetidines from simple starting materials is a critical area of ongoing research. nih.govresearchgate.net

Addressing Low Yields, Selectivity, and Isomerization Issues

Overcoming the challenges of low yields and poor selectivity is a central focus of modern synthetic methodology. Research efforts are directed toward the development of milder and more efficient catalytic systems. For instance, the use of Lewis acids like Lanthanum(III) triflate (La(OTf)₃) has been shown to effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, even with acid-sensitive functional groups present. frontiersin.orgnih.gov

The optimization of reaction conditions is crucial for improving outcomes. A systematic screening of catalysts, solvents, and temperature can transform a low-yield reaction into a synthetically useful process. As an example, in the La(OTf)₃-catalyzed cyclization, switching the solvent from dichloromethane to 1,2-dichloroethane (DCE) and refluxing significantly increased the yield and selectivity for the desired azetidine product over the competing pyrrolidine. nih.gov The table below illustrates how changing reaction parameters can impact the yield and selectivity in a representative azetidine synthesis.

| Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Selectivity (Azetidine:Pyrrolidine) |

|---|---|---|---|---|---|

| None | DCE | Reflux | 24 | 0 | N/A |

| TfOH (5) | DCE | Reflux | 2.5 | Low | Poor |

| Sc(OTf)₃ (5) | DCE | Reflux | 24 | Moderate | Good |

| La(OTf)₃ (5) | CH₂Cl₂ | Reflux | 24 | Low | Moderate |

| La(OTf)₃ (5) | DCE | Reflux | 2.5 | 81 | >20:1 |

This interactive table demonstrates the optimization of reaction conditions for the synthesis of an azetidine derivative from a cis-3,4-epoxy amine, based on findings in the literature. frontiersin.orgnih.gov

Advancements in Stereoselective Synthesis of Azetidine Scaffolds

The increasing importance of chiral molecules in pharmaceuticals and materials science has driven significant progress in the stereoselective synthesis of azetidines. researchgate.net Creating specific stereoisomers is crucial, as different enantiomers or diastereomers of a molecule can have vastly different biological activities.

Recent advancements have focused on catalyst-controlled asymmetric reactions. For example, the highly enantioselective difunctionalization of azetines has been achieved using a copper/bisphosphine catalyst system, allowing for the convenient synthesis of chiral 2,3-disubstituted azetidines with excellent control over both absolute and relative stereochemistry. acs.org Another approach involves the asymmetric hydrogenation of unsaturated azetidine precursors using chiral ruthenium or palladium complexes to produce enantioenriched azetidine-based amino acids. acs.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov These methods represent a shift from classical substrate-controlled syntheses (which rely on chiral starting materials) to more versatile and efficient catalyst-controlled strategies for accessing optically active azetidine scaffolds. rsc.org

| Method | Catalyst/Reagent | Product Type | Stereoselectivity Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ruthenium Complexes | Enantioenriched 2-Azetidinylcarboxylic Acids | High Enantiomeric Ratios (e.g., 92:8 er) |

| Difunctionalization of Azetines | Cu/Bisphosphine Complex | Chiral 2,3-Disubstituted Azetidines | High Enantioselectivity (ee) and Diastereoselectivity (dr) |

| Oxidative Cyclization | Gold Catalyst | Chiral Azetidin-3-ones | Excellent Enantiomeric Excess (>98% e.e.) |

| Rearrangement of Chiral Oxiranes | Superbase | Chiral Azetidine Derivatives | Stereospecific Rearrangement |

This interactive table summarizes recent advancements in the stereoselective synthesis of azetidine derivatives. researchgate.netacs.orgacs.orgnih.gov

Chemical Transformations and Reactivity Profiles of 3 2 Methoxyethoxy Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain in azetidines, including 3-(2-methoxyethoxy)azetidine, makes them susceptible to ring-opening reactions under various conditions. rsc.orgnih.gov These reactions are a cornerstone of azetidine chemistry, providing pathways to synthesize more complex, linear amine derivatives. The stability of the azetidine ring is sufficient for handling, yet its strain can be strategically harnessed to trigger unique chemical transformations. rsc.orgrsc.org

Mechanisms of Acid-Mediated Ring Opening

Azetidines can undergo ring-opening reactions when subjected to acidic conditions. The generally accepted mechanism for this transformation begins with the protonation of the basic nitrogen atom within the azetidine ring, forming an azetidinium ion. acs.org This protonation activates the ring, facilitating the subsequent cleavage of a carbon-nitrogen bond.

This C-N bond scission results in the formation of a carbocation intermediate. acs.org The stability of this carbocation is a key factor influencing the reaction's efficiency. For instance, substituents that can stabilize the positive charge, such as electron-donating aryl groups, have been shown to improve reaction yields. acs.org The carbocation is then trapped by a nucleophile present in the reaction medium. In a study on 2,2-disubstituted azetidine carbamates, Brønsted acids were used to promote a ring-expansion reaction where the carbamate's oxygen atom acts as the internal nucleophile, trapping the carbocation to form a 1,3-oxazinan-2-one. acs.orgresearchgate.net

Table 1: Examples of Acid-Mediated Ring-Opening Reactions of Azetidine Derivatives

| Azetidine Substrate | Acid Catalyst | Product Type | Reference |

|---|---|---|---|

| 2-ester-2-arylazetidine carbamates | Brønsted acids | 6,6-disubstituted 1,3-oxazinan-2-ones | acs.org |

| N-substituted aryl azetidines | Acidic pH | Lactam via intramolecular rearrangement | nih.gov |

Nucleophilic Attack and Ring Opening Pathways

Nucleophilic ring-opening is a primary reaction pathway for azetidines and their activated azetidinium salt derivatives. magtech.com.cnnih.gov The regioselectivity of the nucleophilic attack is highly dependent on the substitution pattern of the azetidine ring, with electronic and steric effects playing crucial roles. magtech.com.cn

In many cases, the reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond. iitk.ac.innih.gov For unsymmetrically substituted azetidines, such as this compound, the attack could theoretically occur at either the C2 or C4 position. The presence of unsaturated substituents (like aryl groups) at the C2 position often directs the nucleophilic attack to that carbon, as the substituent can stabilize the transition state. magtech.com.cn In the absence of such activating groups, sterically bulky nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols, for example, proceeds via a highly regioselective SN2-type pathway. iitk.ac.in

Aminolysis Reactions for Advanced Functionalization

The functionalization of azetidine scaffolds can be achieved through reactions with amine nucleophiles, a process known as aminolysis. This reaction falls under the general category of nucleophilic ring-opening, leading to the formation of diamine structures. A related strategy for functionalization involves the aza-Michael addition of amines to activated azetidine derivatives.

For example, a simple and efficient route to new heterocyclic amino acid derivatives involves the aza-Michael addition of various NH-heterocycles to tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. nih.govmdpi.com In this process, the amine attacks the exocyclic double bond, leading to a functionalized 3,3-disubstituted azetidine without opening the ring. This demonstrates how amine reagents can be used to elaborate the azetidine core, creating more complex molecular architectures. nih.gov While this is not a ring-opening reaction, it is a key functionalization method involving amines. The synthesis of azetidines can also be achieved through the intramolecular aminolysis of epoxy amines, highlighting the versatility of aminolysis reactions in the chemistry of these heterocycles. nih.govresearchgate.netbohrium.comfrontiersin.org

Cycloaddition Reactions Involving Azetidines

Cycloaddition reactions are one of the most powerful methods for constructing cyclic compounds, including the azetidine ring itself. The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition, remains a cornerstone for the synthesis of 2-azetidinones (β-lactams) and is adaptable for producing other azetidine derivatives. mdpi.comresearchgate.netjmchemsci.com

More recent advancements include photochemical approaches. Visible light-mediated [2+2] cycloadditions between imines (or oximes) and olefins provide a mild and general protocol for synthesizing highly functionalized azetidines. chemrxiv.orgnih.gov These reactions often proceed via an energy transfer mechanism using a photocatalyst. chemrxiv.org Furthermore, 1,3-dipolar cycloaddition reactions, for instance between azomethine ylides and dipolarophiles, are employed to generate complex spirocyclic systems containing an azetidine moiety. whiterose.ac.uk

Specific Examples of Metal-Catalyzed Cycloadditions

Metal catalysis plays a significant role in mediating cycloaddition reactions for azetidine synthesis, often providing high levels of stereoselectivity.

Table 2: Metal-Catalyzed Cycloadditions for Azetidine Synthesis

| Reaction Type | Metal Catalyst/Mediator | Description | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Transition Metals | Used in Staudinger reactions to promote the formation of the β-lactam ring. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Silver (Ag) catalysts | Used in reactions with azomethine ylides to generate novel spirocyclic scaffolds containing azetidine rings. | whiterose.ac.uk |

| [2+2] Photocycloaddition | Iridium (Ir) photocatalysts | Enables the cycloaddition of oximes and olefins under visible light to form highly functionalized azetidines. | chemrxiv.orgnih.gov |

Polymerization Processes of Azetidine Monomers and Derivatives

The ring strain inherent to azetidines makes them suitable monomers for ring-opening polymerization (ROP). rsc.orgresearchgate.net This process can be initiated by cationic or, less commonly, anionic species.

Cationic ring-opening polymerization (CROP) is the most prevalent method for polymerizing azetidines. researchgate.netrsc.org The polymerization of unsubstituted azetidine, initiated by cationic species, yields hyperbranched poly(trimethylenimine). rsc.org The mechanism is similar to the CROP of aziridines. For certain substituted azetidine monomers, CROP can proceed in a "living" manner, which allows for the synthesis of polymers with controlled molecular weights and architectures. researchgate.netugent.be The high basicity of the azetidine monomer compared to the resulting polymer can help suppress termination reactions, contributing to the living character of the polymerization. researchgate.net

While less common, anionic ring-opening polymerization (AROP) of azetidines has also been achieved. The AROP of N-(methanesulfonyl)azetidine, for example, produces a branched polymer due to chain transfer events. rsc.org The decreased electronegativity of the nitrogen atom in azetidines (compared to oxygen in oxetanes) generally hinders AROP but makes them more susceptible to CROP. rsc.org It is conceivable that derivatives such as this compound could serve as monomers in such polymerization processes to yield functional polyamines.

Intramolecular Rearrangement Pathways of Azetidine Derivatives

Azetidine derivatives can undergo intramolecular rearrangements, often driven by the relief of ring strain. One such pathway involves the rearrangement of related aziridine precursors, which can lead to the formation of substituted azetidines. researchgate.net

A plausible rearrangement pathway for a precursor to a 3-substituted azetidine, such as this compound, could involve the following steps, by analogy with the rearrangement of 2-(bromomethyl)aziridines: researchgate.net

Formation of a Bicyclic Intermediate: A suitably substituted precursor, such as a 2-(halomethyl)aziridine, can undergo intramolecular cyclization to form a bicyclic aziridinium ion intermediate.

Nucleophilic Ring Opening: This strained bicyclic intermediate is then susceptible to nucleophilic attack. The nucleophile can be derived from the solvent or an added reagent.

Formation of the Azetidine Ring: The nucleophilic attack leads to the opening of one of the rings of the bicyclic intermediate, resulting in the formation of a thermodynamically more stable four-membered azetidine ring.

For instance, the reaction of a 2-(bromomethyl)aziridine in methanol can lead to the formation of a 3-methoxyazetidine, demonstrating the feasibility of this rearrangement pathway to introduce substituents at the C3 position. researchgate.net

Computational and Theoretical Investigations of Azetidine Chemical Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical methods are fundamental tools for determining the electronic wavefunctions of molecules, from which numerous properties can be derived. northwestern.edu These calculations can predict molecular structure, including bond lengths and angles, electronic energies, and various spectra. northwestern.edu For azetidine (B1206935) systems, these studies help elucidate the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which are key determinants of its reactivity and physical properties.

A critical first step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms on the potential energy surface. This stable structure corresponds to the molecule's equilibrium geometry. A variety of theoretical methods can be employed for this purpose.

One such hybrid method is the B3MP2 level of theory. This approach combines density functional theory (DFT) with wave function-based methods to achieve a balance of accuracy and computational efficiency. In studies of azetidine derivatives, such as nitroimine-substituted azetidines, geometry optimizations have been successfully performed at the B3MP2 level to determine their stable structures. researchgate.net This methodology provides a reliable foundation for subsequent calculations of other molecular properties.

Thermochemical Properties and Energetic Parameters of Azetidine Derivatives

Thermochemical properties, such as the heat of formation and bond dissociation energy, are crucial for assessing the stability and potential energy content of a compound. Computational methods offer a powerful means to predict these values, which are essential for fields like materials science and drug design.

The standard enthalpy of formation (HOF) of a molecule is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. A positive HOF indicates that the molecule has a high energy content.

The Gaussian-3 (G3) theory and its variants, like G3MP2, are high-accuracy composite methods designed to calculate energies and, consequently, HOFs. scirp.orggaussian.com The G3MP2 method is a modification of the full G2 method that offers nearly the same accuracy at a significantly lower computational cost. gaussian.com HOFs can be calculated using theoretical atomization reactions, where the molecule is broken down into its constituent atoms. The HOF is then derived from the calculated total energies, zero-point energies, and thermal corrections. researchgate.net For a series of nitroimine-substituted azetidine derivatives, HOFs were calculated at the G3MP2 level, revealing that all studied compounds possessed positive HOFs, indicating their high energy content. researchgate.net

Table 1: Calculated Thermochemical Properties of Selected Azetidine Derivatives at the G3MP2 Level

| Compound | Total Energy (Hartree) | Zero-Point Energy (Hartree) | Thermal Correction (Hartree) | Heat of Formation (kJ/mol) |

|---|---|---|---|---|

| Azetidine Derivative A | -469.771336 | 0.111833 | 0.119293 | 258.4 |

| Azetidine Derivative B | -469.768685 | 0.111951 | 0.119231 | 265.3 |

| Azetidine Derivative C | -695.680076 | 0.126435 | 0.136015 | 453.7 |

| Azetidine Derivative D | -695.683415 | 0.126604 | 0.136016 | 445.0 |

| Azetidine Derivative E | -695.679365 | 0.126588 | 0.135987 | 455.6 |

| Azetidine Derivative F | -921.589895 | 0.141151 | 0.153164 | 652.8 |

Data sourced from a theoretical study on nitroimine derivatives of azetidine. researchgate.net "Derivative A-F" are placeholders for the specific structures studied in the source.

Bond Dissociation Energy (BDE), or bond dissociation enthalpy, is the energy required to break a specific bond homolytically, forming two radical species. acs.org It is a direct measure of bond strength and is fundamental to understanding chemical reactivity and thermal stability. researchgate.netsciencepublishinggroup.com A higher BDE indicates a stronger, more stable bond.

For azetidine derivatives, BDEs are calculated to identify the weakest bond and thus the most likely point of initial decomposition. In a study of energetic azetidine compounds, the BDEs for various bonds, particularly those involving the nitroimine substituents, were calculated to assess the kinetic stability of the molecules. researchgate.net The results indicated that the N-NO2 bonds were typically the weakest, suggesting they would be the first to break upon heating. researchgate.net

Table 2: Calculated Bond Dissociation Energies (BDEs) for Trigger Bonds in Selected Azetidine Derivatives

| Compound | Trigger Bond | BDE (kJ/mol) |

|---|---|---|

| Azetidine Derivative C | C2-N4 | 204.9 |

| Azetidine Derivative D | C1-N4 | 202.4 |

| Azetidine Derivative E | C2-N4 | 205.1 |

| Azetidine Derivative F | C2-N4 | 204.6 |

Data sourced from a theoretical study on nitroimine derivatives of azetidine. researchgate.net "Derivative C-F" are placeholders for the specific structures studied in the source. The "Trigger Bond" is identified as the weakest bond.

Analysis of Isomer Stability and Related Energetic Considerations

When a molecule can exist in multiple isomeric forms, computational chemistry can predict their relative stabilities. This is determined by comparing the calculated energies of the optimized geometries for each isomer. The isomer with the lowest energy is the most stable. Factors such as steric hindrance, electronic effects, and intramolecular interactions play significant roles in determining isomer stability.

Correlating Hybridization States (sp², sp³) and Bond Strengths with Stability

The stability of azetidine derivatives is also influenced by the electronic properties of substituents attached to the ring. For example, in N-aryl azetidines, delocalization of the azetidine nitrogen's lone pair of electrons can lead to a more sp²-like character for the ring nitrogen. nih.gov This delocalization enhances the basicity of other atoms in the aryl substituent (like a pyridine (B92270) nitrogen) and reduces the basicity of the azetidine nitrogen itself, which can lead to enhanced chemical stability under certain pH conditions. nih.gov

The relationship between hybridization and stability follows general chemical principles. Orbitals with a higher percentage of 's' character are lower in energy and hold electrons closer to the nucleus, leading to greater stability. quora.comyoutube.comkhanacademy.org An sp-hybridized carbon, with 50% s-character, is more electronegative and can better stabilize a negative charge than an sp² (33.3% s-character) or sp³ (25% s-character) hybridized carbon. youtube.comkhanacademy.org This principle extends to the bonds within the molecule; stronger bonds are generally associated with greater stability. researchgate.net The bond dissociation energy (BDE) is a common descriptor for bond strength, and a higher BDE for the weakest bond in a molecule generally indicates greater stability for an energetic material. researchgate.net

Table 1: Hybridization State and Stability Characteristics

| Hybridization State | % s-character | Relative Electronegativity | Impact on Stability |

| sp³ | 25% | Least | Generally forms weaker single bonds compared to sp² and sp. |

| sp² | 33.3% | Intermediate | Forms stronger double bonds; planarity can influence molecular interactions. |

| sp | 50% | Highest | Forms the strongest triple bonds; holds electrons closest to the nucleus, increasing stability. |

Predictive Modeling for Potential Applications in Energetic Materials

Predictive modeling, utilizing computational methods, has become a crucial tool in the design and assessment of new energetic materials, including those based on the azetidine framework. nih.gov These models allow researchers to estimate the performance and safety characteristics of novel compounds before their synthesis, saving significant time and resources. mdpi.comosti.govnih.gov The inherent strain of the azetidine ring, combined with the high nitrogen content achievable through substitution, makes its derivatives promising candidates for high-energy-density materials (HEDMs). researchgate.netchemrxiv.org

Theoretical studies often employ quantum mechanical calculations to determine fundamental properties. Methods like the Kamlet-Jacobs equations are used to estimate detonation velocity and pressure from calculated density and heat of formation. researchgate.net The introduction of an azetidine structure into a molecule is a strategy that can effectively improve the density of the system, a key factor for energetic performance. nih.gov For example, theoretical calculations have shown that adding an azetidine ring to bi-1,2,4-triazole or azobis-1,2,4-triazole structures can increase the system's density. nih.gov

Machine learning (ML) has also emerged as a powerful technique for predicting the properties of energetic materials. mdpi.com ML models can be trained on existing databases of compounds to learn the complex relationships between a molecule's chemical structure and its bulk properties, such as crystalline density. osti.govnih.gov These models can outperform traditional methods in predicting key energetic material characteristics, even without explicit crystal structure information or extensive quantum mechanical calculations. osti.govnih.gov

Assessment of High-Energy-Density Characteristics

The assessment of a compound's potential as a high-energy-density material involves the calculation and evaluation of several key parameters. For azetidine derivatives, these characteristics are heavily influenced by the nature of the energetic groups (like nitro or azido (B1232118) groups) attached to the azetidine ring. nih.govchemrxiv.org

Heats of Formation (HOFs): A high positive heat of formation is a primary indicator of a high-energy-density material. Theoretical calculations for nitroimine-substituted azetidines have shown that the HOFs are positive and increase with the number of nitroimine groups. researchgate.net This indicates that these designed compounds have the potential to be used as energetic materials. researchgate.net

Density: High density is critical for achieving high detonation performance. The introduction of azetidine rings, particularly those substituted with fluorine atoms or nitro groups, is a known strategy to increase molecular density. nih.gov For instance, 1,3,3-trinitroazetidine (B1241384) (TNAZ) has a crystal density of 1.84 g/cm³. chemistry-chemists.com

Detonation Properties: Detonation velocity and pressure are key performance metrics. These are often predicted using empirical formulas like the Kamlet-Jacobs equations, which rely on the calculated density and heat of formation. researchgate.net Theoretical studies on some nitroimine derivatives of azetidine have predicted detonation velocities and pressures that are superior to those of the well-known explosive RDX. researchgate.net

Stability: For an energetic material to be practical, it must possess sufficient thermal and kinetic stability. This is often assessed by calculating the bond dissociation energies (BDEs) of the weakest bonds in the molecule. researchgate.net A higher BDE suggests greater stability. researchgate.net Additionally, high decomposition temperatures (ideally >200 °C) are desirable. nih.gov Certain synthesized triazolyl polycyclic compounds incorporating an azetidine structure have shown high decomposition temperatures. nih.gov

Oxygen Balance: This parameter indicates how efficiently a molecule can oxidize its own carbon and hydrogen atoms upon detonation. While not always the primary focus in modern HEDM design (which often prioritizes high nitrogen content and positive heat of formation), it remains an important consideration. nih.gov

Table 2: Calculated Energetic Properties of a Representative Azetidine-Based Compound

| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 1,3,3-trinitroazetidine (TNAZ) | 1.84 | Not specified in results | Not specified in results | Not specified in results |

The computational assessment of these characteristics allows for the strategic design of new azetidine-based molecules with tailored energetic properties, guiding synthetic efforts toward the most promising candidates. nih.govchemrxiv.orgacs.org

Applications of 3 2 Methoxyethoxy Azetidine As a Chemical Building Block and in Materials Science

Applications in Polymer Science and Engineering:There is no available research detailing the application of 3-(2-Methoxyethoxy)azetidine in polymer science, either as a monomer for polymerization or as an agent for modifying polymer properties.

Due to the absence of specific scientific data for this compound in these advanced and specialized areas, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or irrelevant generalizations about the broader class of azetidines. Such an approach would violate the core requirements of accuracy and specificity.

Therefore, the generation of the requested article cannot be completed at this time.

Synthesis of Novel Polymers with Pendant Azetidinium Substituents

No publications or data were identified that describe the use of this compound as a monomer or building block for the synthesis of polymers featuring pendant azetidinium substituents. General methods for creating such polymers often involve the cationic ring-opening polymerization of azetidine (B1206935) derivatives or the post-polymerization modification of existing polymers, but no examples utilizing this specific compound could be located.

Exploration in the Design of High-Energy-Density Materials

There is no available research detailing the exploration or use of this compound in the design or synthesis of high-energy-density materials. While the strained four-membered ring of azetidine is a known structural feature in some energetic materials, such as those derived from 1,3,3-trinitroazetidine (B1241384) (TNAZ) or 3,3-dinitroazetidine (DNAZ), no studies have been found that investigate the energetic properties or potential applications of the this compound variant in this field.

The requested detailed research findings and data tables for these specific topics could not be generated due to the absence of relevant information in the searched sources.

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, detailed experimental data for the advanced characterization of this compound is not publicly available. As a result, the specific analytical data required to populate the requested article sections—including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, and various chromatographic techniques—could not be located for this particular compound.

The user's request strictly mandated a focus solely on "this compound" and adherence to a detailed outline requiring specific experimental findings. Without access to this primary data, it is not possible to generate the thorough, informative, and scientifically accurate content as instructed. Information on related azetidine derivatives is available but falls outside the explicit scope of the request.

Therefore, the article on "Advanced Characterization Techniques for this compound Analysis" cannot be produced at this time due to the absence of the necessary scientific data in the public domain.

Advanced Characterization Techniques for 3 2 Methoxyethoxy Azetidine Analysis

Chromatographic and Separation Techniques for Purification and Purity Assessment

Simulated Moving Bed (SMB) and Preparative Scale Chromatography

Preparative scale chromatography is a crucial technique for purifying chemicals like 3-(2-Methoxyethoxy)azetidine on a larger scale than analytical chromatography, moving from milligram to kilogram quantities. This method involves the use of larger columns and stationary phases to isolate desired compounds from reaction mixtures or impurities. The goal is to achieve high purity and yield of the target molecule. For complex separations, including those of isomers, preparative High-Performance Liquid Chromatography (HPLC) is often employed, providing the necessary resolution for challenging purifications.

Simulated Moving Bed (SMB) chromatography represents a more advanced, continuous purification process that offers significant advantages in terms of efficiency and cost, particularly for large-scale industrial applications. wikipedia.orgorochem.com SMB technology simulates the counter-current movement of a solid adsorbent and a liquid mobile phase, allowing for a continuous separation process. wikipedia.org This technique is highly effective for binary separations, such as the resolution of enantiomers, and is increasingly used in the pharmaceutical industry for the purification of active pharmaceutical intermediates. orochem.comnih.gov The main benefits of SMB include reduced solvent consumption, higher productivity, and consistent product purity compared to traditional batch chromatography. wikipedia.orgnih.gov While specific applications of SMB for this compound are not extensively documented, the technology is well-suited for the large-scale purification and chiral separation of such heterocyclic compounds. pharmtech.commaru.net

Table 1: Comparison of Preparative Chromatography Techniques

| Feature | Batch Preparative HPLC | Simulated Moving Bed (SMB) Chromatography |

| Operation Mode | Discontinuous (Batch) | Continuous |

| Solvent Consumption | High | Reduced |

| Productivity | Lower | Higher |

| Stationary Phase Use | Less efficient | Highly efficient |

| Primary Application | Lab to pilot scale purification | Large-scale industrial purification, chiral separations |

Stereochemical Analysis and Separation of Isomeric Mixtures

The stereochemistry of substituted azetidines is a critical aspect of their chemical character, as different isomers can have vastly different biological effects. Analysis and separation of these isomers are therefore of paramount importance.

Diastereomer Separation via Chromatography and Fractional Crystallization

When a molecule like this compound contains more than one chiral center, it can exist as diastereomers. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation using standard laboratory techniques.

Chromatography: Normal phase column chromatography is a highly effective method for separating diastereomeric mixtures of substituted azetidines. nih.govresearchgate.net For instance, in the synthesis of C2-substituted azetidines where a chiral auxiliary is used, the resulting diastereomers often exhibit different retention times on a silica (B1680970) gel column, enabling their separation. nih.gov This difference in interaction with the stationary phase allows for the isolation of diastereomerically pure compounds.

Fractional Crystallization: This classical resolution technique exploits the differences in solubility between diastereomers. libretexts.org By reacting a racemic mixture with a chiral resolving agent, a mixture of diastereomeric salts is formed. These salts, having different physical properties, can often be separated by careful crystallization from a suitable solvent. wikipedia.orgresearchgate.net The less soluble diastereomer will crystallize out of the solution first, allowing for its isolation. While potentially tedious, this method can be scaled up effectively. libretexts.org

Enantiomer Resolution Using Chiral Auxiliaries and Related Methodologies

Resolving a racemic mixture of enantiomers is a more complex challenge, as they share identical physical properties in an achiral environment. libretexts.org A common and powerful strategy is the use of chiral auxiliaries to temporarily convert the enantiomeric pair into a pair of diastereomers.

A widely used methodology for azetidine (B1206935) derivatives involves the use of chiral tert-butanesulfinamides, also known as Ellman's auxiliaries. nih.govacs.org This approach has been successfully applied to create enantioenriched C2-substituted azetidines in a scalable manner. nih.gov The process involves the following key steps:

Diastereoselective Synthesis: An achiral starting material reacts with the chiral auxiliary to form a mixture of diastereomers, with one often being favored. nih.gov

Separation: The resulting diastereomeric mixture is then separated using standard techniques, most commonly normal phase chromatography, as described in the previous section. nih.govresearchgate.net

Cleavage: Once the desired diastereomer is isolated in pure form, the chiral auxiliary is chemically removed to yield the enantiomerically pure azetidine derivative. nih.govnih.gov

This method is advantageous because the chiral auxiliary is recoverable, and both enantiomers of the auxiliary are often available, allowing for the synthesis of either enantiomer of the target compound. nih.gov The effectiveness of this approach is highlighted by the successful synthesis of various substituted azetidines with high diastereoselectivity and the subsequent separation of the diastereomers. nih.gov

Table 2: Example Data on Diastereomer Separation of Protected C2-Substituted Azetidines

| Substituent (R) | Diastereomeric Ratio (d.r.) | Separation Method | Outcome |

| Phenyl | 85:15 | Normal Phase Chromatography | Diastereomers separable |

| Vinyl | 70:30 | Normal Phase Chromatography | Major and minor diastereomers separated |

| n-Butyl | 90:10 | Normal Phase Chromatography | Diastereomers separable |

| Isopropyl | 95:5 | Normal Phase Chromatography | Diastereomers separable |

This table presents representative data for analogous C2-substituted azetidines, illustrating the feasibility of separating diastereomers formed using a chiral auxiliary. nih.gov

Future Prospects and Emerging Research Areas for 3 2 Methoxyethoxy Azetidine

Development of More Sustainable and Efficient Synthetic Pathways

The synthesis of azetidines has traditionally been challenging due to their inherent ring strain. researchgate.netresearchgate.netresearchgate.net Future research is increasingly focused on developing synthetic methodologies that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. For 3-(2-Methoxyethoxy)azetidine, this involves moving away from multi-step processes that require harsh conditions and protecting groups.

Key areas of development include:

One-Pot Reactions: The use of one-pot syntheses, such as the cyclocondensation of alkyl dihalides with primary amines under microwave irradiation, presents a more efficient route that reduces waste and energy consumption. organic-chemistry.org

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a powerful strategy for forming the azetidine (B1206935) ring, offering high selectivity and functional group tolerance. rsc.orgorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis is a promising approach for handling reactive intermediates safely and efficiently. nih.gov This technology can enable better control over reaction parameters, leading to higher yields and purity for azetidine derivatives. nih.gov

Novel Precursors: The use of alternative starting materials, such as the ring expansion of N-tosylaziridines or the strain-release homologation of azabicyclo[1.1.0]butanes, provides innovative and efficient entries into functionalized azetidine scaffolds. rsc.orgorganic-chemistry.org

These modern synthetic strategies are pivotal for making this compound and its analogues more accessible for widespread research and application.

| Synthetic Strategy | Key Advantages | Relevant Precursors |

| Microwave-Assisted Cyclocondensation | Rapid reaction times, energy efficiency, simplicity. organic-chemistry.org | Alkyl dihalides, primary amines. organic-chemistry.org |

| Pd-Catalyzed C-H Amination | High selectivity, broad substrate scope. rsc.org | Picolinamide (PA) protected amines. organic-chemistry.org |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise control. nih.gov | N-Boc-3-iodoazetidine. nih.gov |

| Strain-Release Homologation | Access to diverse functionalization. rsc.orgacs.org | Azabicyclo[1.1.0]butanes (ABBs). acs.org |

Investigation of Undiscovered Reactivity Profiles and Novel Functionalization Strategies

The reactivity of the azetidine ring is largely dictated by its ring strain, which can be harnessed for unique chemical transformations. rsc.org Future research on this compound will likely focus on exploring novel reactivity and developing new methods for its functionalization, creating a diverse library of derivatives.

Emerging areas of investigation include:

Strain-Release Functionalization: Utilizing the inherent strain of the azetidine ring to drive reactions is a key strategy. For instance, the ring-opening of azetidinols, generated photochemically, can lead to complex aminodioxolanes. nih.gov This "build and release" approach could be adapted to derivatives of this compound.

Late-Stage Modification: The ability to modify the molecule after the core structure is formed is crucial, particularly in drug discovery. nih.gov Research into chemoselective substitution at the azetidine nitrogen or functionalization of the methoxyethoxy side chain will expand the accessible chemical space. nih.gov

Photochemical Reactions: Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, offer mild and efficient pathways to highly functionalized azetidines. nih.govacs.org Applying these photochemical methods could unlock new reaction pathways and substitution patterns that are inaccessible through traditional thermal chemistry.

Direct C-H Functionalization: Methods for the direct arylation of C(sp3)–H bonds on the azetidine ring provide a powerful tool for creating complex, stereochemically defined molecules. rsc.orgsemanticscholar.org

Integration of Advanced Computational Approaches for Predictive Chemical Research

The synergy between experimental and computational chemistry is accelerating chemical discovery. For this compound, computational modeling is set to play a crucial role in predicting its properties and guiding synthetic efforts.

Future computational research will likely involve:

Reaction Pathway Modeling: Using computational models to predict which compounds can react to form azetidines under specific catalytic conditions, such as photocatalysis, can replace trial-and-error approaches with a more predictive, rational design process. bioquicknews.commiragenews.com

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to understand the mechanisms of complex reactions, such as the rearrangement of aziridines to azetidines, providing insights that can be used to optimize reaction conditions and selectivity. researchgate.net

Property Prediction: Computational tools can forecast the physicochemical properties (e.g., solubility, lipophilicity) and pharmacokinetic profiles (ADME) of novel derivatives of this compound, helping to prioritize synthetic targets in medicinal chemistry. acs.org

Molecular Docking: In drug discovery, molecular docking simulations can predict the binding interactions of azetidine derivatives with biological targets, guiding the design of more potent and selective therapeutic agents. nih.govmdpi.com

| Computational Method | Application Area | Predicted Outcome |

| Quantum Mechanics (e.g., DFT) | Reaction Mechanism Studies | Transition states, reaction barriers, selectivity. researchgate.net |

| Molecular Dynamics | Conformational Analysis | Stable conformations, interaction with solvents. mdpi.com |

| Machine Learning Models | Synthesis Prediction | Feasibility and outcomes of photocatalytic reactions. bioquicknews.commiragenews.com |

| Molecular Docking | Drug Design | Binding affinity and mode with protein targets. nih.gov |

Expansion of Material Science Applications Leveraging Azetidine Structural Diversity

The unique structural and electronic properties of the azetidine ring make it an attractive building block for new materials. The incorporation of this compound into polymers and other materials could lead to novel functionalities.

Potential future applications in material science include:

Polymer Chemistry: Azetidines can serve as monomers for ring-opening polymerization to create polyamines, such as poly(trimethylenimine). utwente.nl The methoxyethoxy side chain of this compound could impart specific properties, such as thermal responsiveness or improved solubility, to the resulting polymers.

Energetic Materials: Densely functionalized azetidines are being investigated as novel energetic materials. acs.orgresearchgate.net The specific substitution pattern of this compound could be modified (e.g., by introducing nitro groups) to tune the energetic properties and stability of new materials. researchgate.net

Scaffold Diversification: The rigid, three-dimensional nature of the azetidine core is valuable for creating diverse molecular scaffolds. nih.govnih.gov This diversity is being leveraged to create fused, bridged, and spirocyclic systems that can be used to develop new materials with tailored properties. nih.gov

Synergistic Research Across Interdisciplinary Chemical Domains

The versatility of the azetidine scaffold positions compounds like this compound at the intersection of multiple chemical disciplines. Future progress will be driven by collaborative, interdisciplinary research.

Key areas for synergistic research include:

Medicinal Chemistry: Azetidines are increasingly recognized as important scaffolds in drug discovery, appearing in FDA-approved drugs and demonstrating a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netacs.orgnih.govmedwinpublishers.com this compound could serve as a key building block for novel therapeutics.

Peptidomimetics: The constrained geometry of the azetidine ring makes it an excellent surrogate for amino acids in peptides. nih.govchem960.com Incorporating derivatives of this compound can improve the metabolic stability and conformational properties of cyclic peptides. nih.govresearchgate.net

Agrochemicals: The principles that make azetidines attractive in pharmaceuticals also apply to the development of new agrochemicals. The unique physicochemical properties imparted by the this compound scaffold could lead to the discovery of novel pesticides and herbicides.

Catalysis: Chiral, enantiomerically pure azetidines have found applications in asymmetric catalysis. researchgate.net The development of catalytic systems based on this compound could enable new, highly selective chemical transformations.

The continued exploration of this compound, fueled by advances in synthesis, functionalization, and computational chemistry, promises to unlock its full potential across a spectrum of scientific and industrial applications.

常见问题

Q. Basic Stability Profiling

- HPLC-UV monitoring : Track degradation products over time at pH 2–12 and 25–60°C.

- Mass spectrometry : Identify hydrolytic byproducts (e.g., ring-opening products or ether cleavage).

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C .

How can researchers design azetidine-based ligands for neurotransmitter transporters with improved selectivity?

Advanced Ligand Design

From dopamine transporter studies, key design principles include:

- Substituent optimization : Methoxyethoxy groups enhance solubility but may reduce blood-brain barrier penetration.

- Bioisosteric replacement : Replace trifluoromethyl groups with polar moieties (e.g., sulfonamides) to modulate selectivity.

- In vitro assays : Use HEK293 cells expressing human DAT, SERT, and NET to screen analogs .

What are the critical steps for purifying this compound hydrochloride, and how is purity validated?

Q. Basic Purification & Validation

- Precipitation : Use ether/hexane (1:3) to isolate hydrochloride salts, achieving >97% purity .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for crystalline yield.

- Purity validation : Combine HPLC (≥95% peak area), ¹H/¹³C NMR (absence of solvent peaks), and chloride titration .

How should researchers address discrepancies in reported reaction yields for azetidine ring functionalization?

Advanced Reaction Optimization

Yield variations often stem from:

- Catalyst selection : Pd/C vs. Raney nickel for hydrogenation of nitro intermediates.

- Temperature control : Exothermic reactions require strict cooling (e.g., 0–5°C for azetidine ring protection).

- Byproduct analysis : Use LCMS to identify competing pathways (e.g., over-alkylation) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Safety & Handling

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- PPE : Wear nitrile gloves, goggles, and lab coats; avoid skin contact (risk of irritation) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

Q. Advanced Computational Approaches

- Molecular dynamics (MD) simulations : Predict blood-brain barrier permeability using logP and polar surface area (PSA) calculations.

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., methoxyethoxy oxygen) for receptor engagement .

What analytical techniques are most reliable for quantifying trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。